2-Amino-4-(trifluoromethylsulfanyl)butanoic acid
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Overview
Description
SUN-11031 is a fully synthetic analog of the human ghrelin hormone. Ghrelin is a well-characterized molecule known for its pleiotropic neuroprotective properties. SUN-11031 was initially developed for the treatment of muscle wasting and appetite disorders associated with chronic diseases .
Preparation Methods
The preparation of SUN-11031 involves synthetic routes that replicate the structure of the human ghrelin hormone. The specific synthetic routes and reaction conditions are proprietary and have not been disclosed in detail. it is known that the compound is produced through advanced peptide synthesis techniques .
Chemical Reactions Analysis
SUN-11031, being a synthetic analog of ghrelin, primarily interacts with the growth hormone secretagogue receptor. The types of reactions it undergoes include:
Scientific Research Applications
SUN-11031 has several scientific research applications, including:
Neuroprotection: It is being developed for the treatment of concussions and other acute neurotrauma due to its neuroprotective properties.
Muscle Wasting and Appetite Disorders: Initially developed for treating muscle wasting and appetite disorders associated with chronic diseases.
Clinical Trials: SUN-11031 has been tested in clinical trials for its safety and efficacy in treating various conditions.
Mechanism of Action
SUN-11031 exerts its effects by binding to the growth hormone secretagogue receptor, which is coupled to G-alpha-11 proteins. This binding stimulates the secretion of growth hormone, which in turn has various physiological effects, including neuroprotection and metabolic regulation . The compound targets the metabolic dysfunction and subsequent neurotrauma underlying acute concussion pathophysiology .
Comparison with Similar Compounds
SUN-11031 is unique due to its synthetic nature and specific targeting of the growth hormone secretagogue receptor. Similar compounds include:
Ghrelin: The natural hormone that SUN-11031 is based on.
Growth Hormone Releasing Peptides: Other peptides that stimulate growth hormone secretion, such as Met-enkephalin and GHRP-6.
SUN-11031 stands out due to its synthetic design, which allows for more controlled and targeted therapeutic applications .
Properties
IUPAC Name |
2-amino-4-(trifluoromethylsulfanyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2S/c6-5(7,8)12-2-1-3(9)4(10)11/h3H,1-2,9H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJLTSVBCXYTQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC(F)(F)F)C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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